Somatostatin Receptor Subtype Binding Affinity: Direct Head-to-Head Comparison of Vapreotide vs. Octreotide, Lanreotide, and Pasireotide
Vapreotide demonstrates a distinct receptor binding fingerprint compared to other somatostatin analogs. In direct head-to-head binding assays using transfected cell lines expressing human somatostatin receptor subtypes, vapreotide exhibited an sst5 IC50 of 0.7 nM, representing approximately 8- to 46-fold higher affinity for sst5 compared to octreotide (IC50 range: 5.6–32 nM) and 0.9- to 20-fold higher than lanreotide (IC50 range: 0.6–14 nM) [1]. For sst2, vapreotide (IC50 range: 0.2–5.4 nM) is comparable to octreotide (0.4–2.1 nM) and lanreotide (0.5–1.8 nM), but pasireotide (IC50: 1.0 nM) and vapreotide show overlapping sst2 potency [1]. At sst3, vapreotide (IC50: 31 nM) is less potent than octreotide (4.4–34.5 nM) but more potent than lanreotide (43–107 nM), while pasireotide demonstrates the highest sst3 affinity (1.5 nM) among the group [1]. Notably, vapreotide's sst5 affinity (0.7 nM) is 4.4-fold lower than pasireotide's sst5 affinity (0.16 nM), yet vapreotide retains a unique combination of sst2/sst5 selectivity without the broader multi-receptor activation profile of pasireotide [1]. In a separate study, vapreotide acetate (RC160) showed sst2 IC50 of 1.8±0.3 nM, sst3 IC50 of 233±34 nM, and sst5 IC50 of 4.8±0.9 nM, compared to lanreotide (sst2: 1.6±0.4 nM, sst3: 438±39 nM, sst5: 7.4±1.2 nM) and [Tyr3]-octreotide (sst2: 2.8±0.6 nM, sst3: 225±82 nM, sst5: 9.9±1.8 nM) [2].
| Evidence Dimension | Binding affinity (IC50) for somatostatin receptor subtypes sst2, sst3, sst5 |
|---|---|
| Target Compound Data | sst2: 0.2–5.4 nM; sst3: 31 nM; sst5: 0.7 nM [1]. Alternatively: sst2: 1.8±0.3 nM; sst3: 233±34 nM; sst5: 4.8±0.9 nM [2]. |
| Comparator Or Baseline | Octreotide: sst2 0.4–2.1 nM, sst3 4.4–34.5 nM, sst5 5.6–32 nM. Lanreotide: sst2 0.5–1.8 nM, sst3 43–107 nM, sst5 0.6–14 nM. Pasireotide: sst2 1.0 nM, sst3 1.5 nM, sst5 0.16 nM [1]. |
| Quantified Difference | Vapreotide sst5 affinity is 8- to 46-fold higher than octreotide; 0.9- to 20-fold higher than lanreotide; 4.4-fold lower than pasireotide. Vapreotide sst3 affinity is 1.4- to 3.5-fold lower than octreotide but 1.4- to 3.5-fold higher than lanreotide. |
| Conditions | In vitro competitive binding assays using human somatostatin receptor subtypes (sst1–sst5) expressed in transfected cell lines; radioligand displacement [1]. Alternatively, receptor internalization and binding assays in HEK and CHO cells [2]. |
Why This Matters
The distinct sst5-preferring profile of vapreotide, combined with moderate sst2 and sst3 binding, enables receptor-subtype-specific targeting that cannot be replicated by octreotide (sst2-preferring) or lanreotide (variable sst5), providing procurement justification for research applications requiring sst5-biased pharmacology or comparative receptor profiling.
- [1] Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm. International Journal of Peptides, 2013; 2013:926295. Table 1. PMID: 23710161. View Source
- [2] Receptor internalization and binding affinity data for somatostatin analogs. Journal of Nuclear Medicine. Table: Binding affinity (IC50 nM) for sst2, sst3, sst5. View Source
